molecular formula C24H20FN3OS B11121595 [4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B11121595
M. Wt: 417.5 g/mol
InChI Key: MMPGPRWJOUXCEJ-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone: is a complex organic compound with the molecular formula C15H15FN2OS and a molecular weight of 290.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylpiperazine with 2-thiophen-2-ylquinoline-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene rings, using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, Nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced piperazine or thiophene derivatives.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C24H20FN3OS

Molecular Weight

417.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C24H20FN3OS/c25-17-7-9-18(10-8-17)27-11-13-28(14-12-27)24(29)20-16-22(23-6-3-15-30-23)26-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2

InChI Key

MMPGPRWJOUXCEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Origin of Product

United States

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